molecular formula C16H20N2O2 B5771702 N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE

N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE

Cat. No.: B5771702
M. Wt: 272.34 g/mol
InChI Key: KTNILUGRLIGFPN-UHFFFAOYSA-N
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Description

N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropylformamido Intermediate: This step involves the reaction of cyclopropylamine with formic acid to form cyclopropylformamide.

    Attachment to the Phenyl Group: The cyclopropylformamide is then reacted with a benzyl halide derivative to attach the cyclopropylformamido group to the phenyl ring.

    Formation of the Final Product: The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the cyclopropane and phenyl groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

Mechanism of Action

The mechanism by which N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amide linkage may play crucial roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A compound with a similar amide linkage but different substituents.

    Cyclopropane-containing Natural Products: Compounds that feature cyclopropane rings and are found in nature.

Uniqueness

N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, phenyl group, and amide linkage. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[[4-[(cyclopropanecarbonylamino)methyl]phenyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15(13-5-6-13)17-9-11-1-2-12(4-3-11)10-18-16(20)14-7-8-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNILUGRLIGFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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